molecular formula C18H13ClFNO4 B1453207 1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid CAS No. 1243023-71-3

1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B1453207
CAS No.: 1243023-71-3
M. Wt: 361.7 g/mol
InChI Key: WUXUGIHOMALGJQ-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a sophisticated synthetic intermediate of significant value in medicinal chemistry, particularly in the development of kinase inhibitors. Its core structure, featuring a strategically substituted indole scaffold, is a privileged pharmacophore in drug discovery. The presence of the formyl group at the 3-position and the carboxylic acid at the 2-position makes it a versatile building block for further synthetic elaboration, primarily through condensation reactions to form novel heterocycles or through amide coupling to create more complex molecules. This compound is specifically recognized as a key precursor in the synthesis of potent and selective inhibitors of protein kinases, such as the FMS-like tyrosine kinase 3 (FLT3). Hyperlinks to the source Aberrant signaling of FLT3 is implicated in the pathogenesis of acute myeloid leukemia (AML), making inhibitors targeting this kinase a major focus of oncological research. Hyperlinks to the source Furthermore, structurally similar indole-2-carboxylic acid derivatives have been explored as allosteric inhibitors of the mitogen-activated protein kinase (MAPK) pathway, a critical signaling cascade in cancer and inflammatory diseases. Hyperlinks to the source The 2-chloro-4-fluorobenzyl moiety is a common structural feature designed to enhance binding affinity and selectivity within the hydrophobic ATP-binding pockets of target kinases. Consequently, this compound provides researchers with a critical starting material for constructing targeted chemical libraries and probing the structure-activity relationships of inhibitors against a range of therapeutically relevant kinases.

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-3-formyl-6-methoxyindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFNO4/c1-25-12-4-5-13-14(9-22)17(18(23)24)21(16(13)7-12)8-10-2-3-11(20)6-15(10)19/h2-7,9H,8H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXUGIHOMALGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2CC3=C(C=C(C=C3)F)Cl)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C₁₈H₁₃ClFNO₄
  • Molecular Weight: 361.76 g/mol
  • CAS Number: 1243023-71-3

Biological Activities

Recent studies have highlighted several biological activities associated with this compound, particularly in the context of cancer research and antimicrobial properties.

Anticancer Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study employing the MTT assay demonstrated that this compound showed cytotoxicity against human cancer cell lines such as HCT-116 and PC-3, with IC50 values indicating effective inhibition of cell proliferation .

Table 1: Anticancer Activity of Indole Derivatives

CompoundCell LineIC50 (µM)
1-(2-Chloro-4-fluorobenzyl)-3-formyl...HCT-11613.62
1-(2-Chloro-4-fluorobenzyl)-3-formyl...PC-321.74
Methyl 3-formyl-6-methoxy-1H-indole...SNB-1915.00

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. In vitro studies have shown that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the indole moiety plays a crucial role in mediating these interactions, potentially through the inhibition of key enzymes involved in cellular proliferation and survival pathways.

Case Studies

A notable study explored the synthesis and biological evaluation of this compound alongside other indole derivatives. The results indicated that structural modifications significantly influenced the biological activity, with specific substitutions enhancing anticancer efficacy .

Case Study: Synthesis and Evaluation

In a systematic investigation, researchers synthesized several derivatives based on the core structure of this compound. The study utilized microwave-assisted synthesis techniques to improve yield and purity. The synthesized compounds were then evaluated for their antiproliferative effects using established cancer cell lines.

Table 2: Summary of Case Study Findings

CompoundSynthesis MethodYield (%)Anticancer Activity (IC50 µM)
1-(2-Chloro-4-fluorobenzyl)-3-formyl...Microwave-assisted8515.00
Methyl derivativeConventional heating7020.00

Scientific Research Applications

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit promising anticancer properties. The halogenated substituents (chlorine and fluorine) enhance the compound's interaction with biological targets, potentially leading to increased selectivity and efficacy against cancer cells. Studies have shown that modifications in the indole structure can lead to varying degrees of cytotoxicity against different cancer cell lines.

Antimicrobial Properties

The compound also demonstrates antimicrobial activity. Its structural features contribute to its ability to inhibit the growth of various pathogens. Investigations into its mechanism of action suggest that it disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial survival.

Enzyme Inhibition

1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid has been studied for its potential as an enzyme inhibitor. Its interaction with specific enzymes could provide insights into new therapeutic strategies for diseases where enzyme dysregulation plays a critical role.

Neuroprotective Effects

Emerging research points to neuroprotective effects associated with indole derivatives. The compound's ability to cross the blood-brain barrier may position it as a candidate for treating neurodegenerative diseases, although further studies are required to confirm these effects.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions that require precise control of reaction conditions to achieve high yields and purity. The following table summarizes some key synthetic approaches:

StepReaction TypeReagents UsedYield (%)
1Alkylation2-Chloro-4-fluorobenzyl bromide85
2FormylationFormic acid and catalyst90
3EsterificationMethanol and acid catalyst80

These synthetic pathways not only establish the compound's structure but also allow for the development of derivatives with enhanced properties.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following analogs share core indole scaffolds but differ in substituents, halogenation patterns, and functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) CAS Number Source
1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid 2-Cl-4-F-benzyl; C3-formyl; C6-methoxy; C2-carboxylic acid 361.76 1243023-71-3
1-(4-Fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid 4-F-benzyl (no Cl); identical C3, C6, C2 groups 327.31 1242889-78-6
3-Formyl-6-methoxy-1H-indole-2-carboxylic acid No benzyl group at N-1; simpler scaffold 219.20 Not provided
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide C5-fluoro; C2-carboxamide; N-benzophenone substitution 359.12 Not provided
5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide C5-fluoro; C2-carboxamide; N-(2-benzoylphenyl) with 4-methyl substitution 373.13 Not provided

Key Observations :

  • The 2-chloro-4-fluorobenzyl group in the target compound increases molecular weight by ~34 g/mol compared to its 4-fluorobenzyl analog .
  • Substitution at the N-1 position (e.g., benzyl vs. benzoylphenyl) significantly alters hydrophobicity and steric bulk, impacting receptor binding or solubility .
  • The C3-formyl group is a reactive site for condensation reactions, shared with analogs like those in Scheme 2 of , enabling synthesis of thiazole-fused derivatives .

Example Comparison :

  • The target compound’s analog, N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide , was synthesized in 37.5% yield via refluxing with sodium ethoxide in DMSO .
  • In contrast, 5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide required longer reaction times (20 h vs. 6 h) and DMF as solvent, yielding only 10% .
  • The presence of electron-withdrawing groups (e.g., Cl, F) may reduce reaction efficiency due to steric or electronic effects.

Physicochemical Properties

Melting Points and Stability :

  • The target compound’s benzyl-substituted analogs (e.g., 1-(4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid) are solids with melting points >200°C, typical for carboxylic acid derivatives .
  • 6-Chloro-5-fluoroindole (a simpler analog) has a lower melting range (103–109°C), reflecting reduced molecular complexity .

Spectroscopic Data :

  • ¹H-NMR : Indole H-1 protons resonate as broad singlets near δ 9.25–9.4 ppm in chloroform for carboxamide analogs .
  • ¹³C-NMR : Carbonyl groups (e.g., formyl, carboxylic acid) appear at δ 157–199 ppm, with benzyl carbons in the δ 110–140 range .

Preparation Methods

Synthesis of the Indole Core and Functionalization

The indole core bearing substituents at positions 2, 3, and 6 is generally prepared via classical or modified indole synthesis methods followed by regioselective functionalization.

  • Starting Material Preparation : The synthesis often begins with a substituted indole or indole precursor (e.g., 6-methoxyindole) which can be selectively functionalized at the 2-position and 3-position.

  • Protection of Indole Nitrogen : To facilitate selective reactions, the indole nitrogen is commonly protected. For example, tert-butyl carbamate (Boc) protection of the indole nitrogen is performed by reacting 5-(aminomethyl)indole with di-tert-butyl dicarbonate in dichloromethane at 0 °C to room temperature, yielding tert-butyl ((1H-indol-5-yl)methyl)carbamate in high yield (~98%).

  • Introduction of the Carboxylic Acid at Position 2 : The 2-carboxylic acid group can be introduced via lithiation at the 2-position followed by carboxylation or by using substituted precursors. For instance, 1H-indol-2-yl lithium species can be generated by treatment of the indole with n-butyllithium at low temperature, which then reacts with electrophiles such as carbon dioxide or acid chlorides to afford the corresponding carboxylic acid or derivatives.

Formylation at Position 3 of Indole

The formyl group at position 3 is introduced using formylation reactions, with the Vilsmeier–Haack reaction being the most common and effective method.

  • Vilsmeier–Haack Formylation : This involves treating the indole derivative with a Vilsmeier reagent, typically generated in situ from DMF and phosphorus oxychloride (POCl3). The reaction is carried out at low temperatures (0 °C to room temperature), followed by controlled heating to promote formylation at the 3-position of the indole ring.

  • Optimized Conditions : Literature reports indicate that using excess POCl3 (up to 10 equivalents) improves the yield significantly (up to 90%) compared to earlier methods with fewer equivalents (60% yield). The reaction is usually performed under stirring at 0 °C initially, then heated to 70 °C for several hours.

  • Example Procedure : A substituted indole is dissolved in DMF, cooled to 0 °C, and POCl3 is added dropwise. The mixture is stirred and then heated to promote formylation. After completion, the reaction is quenched with aqueous ammonium chloride, extracted, and purified to afford the 3-formylindole derivative.

Methoxylation at Position 6

The methoxy group at position 6 is usually introduced early in the synthetic sequence via starting from 6-methoxyindole or by regioselective methylation.

  • Starting Material : Using 6-methoxyindole as the starting indole scaffold simplifies the process.

  • Alternative Method : If starting from unsubstituted indole, selective electrophilic aromatic substitution with methylating agents under controlled conditions can install the methoxy group at position 6.

Final Deprotection and Purification

  • After all functionalizations, protecting groups such as Boc are removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free indole nitrogen.

  • Purification is typically achieved by crystallization or chromatography.

Summary Table of Preparation Steps

Step No. Transformation Reagents/Conditions Notes/Outcome
1 Protection of indole nitrogen Di-tert-butyl dicarbonate, CH2Cl2, 0 °C to rt High yield (~98%) of Boc-protected indole
2 Lithiation and carboxylation at C2 n-BuLi, CO2 or acid chloride, low temperature Introduction of carboxylic acid at position 2
3 Formylation at C3 DMF, POCl3 (10 equiv), 0 °C to 70 °C Vilsmeier–Haack reaction; up to 90% yield
4 N-Alkylation with 2-chloro-4-fluorobenzyl halide NaH or K2CO3, aprotic solvent Selective N-substitution, good yields
5 Deprotection of Boc group TFA in CH2Cl2 Restores free indole nitrogen
6 Purification Crystallization or chromatography Isolation of pure final compound

Q & A

Basic: What are the standard synthetic routes for preparing the indole-2-carboxylic acid core structure?

The indole-2-carboxylic acid scaffold can be synthesized via condensation reactions between substituted 3-formylindole precursors and thiazolidinone or aminothiazole derivatives. For example, refluxing 3-formyl-6-methoxy-1H-indole-2-carboxylic acid (MW: 219.20) with 2-thioxo-thiazolidin-4-one in acetic acid and sodium acetate yields derivatives via Knoevenagel-type condensation . Sodium acetate acts as a base to deprotonate intermediates, facilitating nucleophilic attack . Recrystallization from DMF/acetic acid mixtures is critical for purification .

Basic: How can researchers confirm the regioselective attachment of the 2-chloro-4-fluorobenzyl group to the indole nitrogen?

Regioselectivity is achieved by alkylation of the indole nitrogen using 2-chloro-4-fluorobenzyl bromide under controlled conditions (e.g., inert atmosphere, low temperature). Reaction progress can be monitored via LC-MS or TLC. Post-synthesis, nuclear Overhauser effect (NOE) NMR experiments or X-ray crystallography can confirm the substitution pattern .

Advanced: What strategies optimize reaction yields when introducing electron-withdrawing groups (e.g., formyl) at the indole C3 position?

The formyl group is introduced via Vilsmeier-Haack formylation or oxidation of hydroxymethyl intermediates. Yields depend on the electronic environment of the indole ring: electron-donating groups (e.g., methoxy at C6) enhance reactivity. For example, methyl 5-fluoro-3-formylindole-2-carboxylate is synthesized using acetic acid-mediated cyclization, achieving >70% yield when electron-rich substituents stabilize the transition state .

Advanced: How do structural modifications (e.g., chloro vs. fluoro substituents) impact the compound’s biological activity?

Comparative SAR studies suggest halogen substituents influence target binding and metabolic stability. For instance, replacing chlorine with fluorine in the benzyl group (as in CDB-4022 analogs) improves selectivity for kinase inhibition due to fluorine’s electronegativity and smaller van der Waals radius . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities by analyzing halogen bonding with active-site residues .

Basic: What analytical methods are recommended for assessing purity and stability of this compound?

  • Purity : HPLC with UV detection (≥98% purity threshold) using C18 columns and acetonitrile/water gradients .
  • Stability : Accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions, monitored via LC-MS .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) and <sup>13</sup>C/<sup>1</sup>H NMR for functional group verification .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations)?

Unexpected NOE signals may arise from conformational flexibility or impurities. Solutions include:

  • Repeating synthesis with rigorous purification (e.g., column chromatography).
  • Variable-temperature NMR to identify dynamic equilibria.
  • X-ray crystallography for definitive stereochemical assignment .

Basic: What safety precautions are essential when handling intermediates like 2-chloro-4-fluorobenzyl bromide?

  • Use PPE (nitrile gloves, goggles) to avoid skin/eye contact.
  • Store below -20°C in airtight containers under nitrogen to prevent hydrolysis.
  • Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How can computational modeling guide the design of analogs with improved pharmacokinetic properties?

  • LogP Prediction : Tools like MarvinSuite estimate lipophilicity; chloro/fluoro substituents increase LogP, enhancing membrane permeability but risking hepatotoxicity .
  • Metabolic Stability : CYP450 metabolism can be predicted using ADMET software. Methoxy groups at C6 reduce oxidative degradation compared to hydroxyl analogs .

Basic: What solvents and conditions are optimal for recrystallization of this compound?

Recrystallization from DMF/acetic acid (1:1 v/v) at 60–70°C yields high-purity crystals. Alternative solvents include ethanol/water mixtures, but DMF enhances solubility of polar intermediates .

Advanced: How do steric effects from the methoxy group at C6 influence reactivity in cross-coupling reactions?

The methoxy group’s steric bulk can hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation strategies:

  • Use bulky ligands (e.g., SPhos) to reduce steric clash.
  • Replace methoxy with smaller groups (e.g., F) for reactions requiring high yields .

Basic: What are the documented applications of structurally related indole-2-carboxylic acid derivatives?

Analogous compounds (e.g., PF-06409577) show activity as kinase inhibitors or anti-inflammatory agents. The 3-formyl group is critical for forming Schiff bases with lysine residues in target proteins .

Advanced: How can researchers address low yields in multi-step syntheses involving air-sensitive intermediates?

  • Use Schlenk lines for moisture-sensitive steps (e.g., Grignard reactions).
  • Optimize reaction order: Introduce the benzyl group early to stabilize the indole core before functionalizing C3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-Chloro-4-fluorobenzyl)-3-formyl-6-methoxy-1H-indole-2-carboxylic acid

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